N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine
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Overview
Description
N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine is an organic compound with a unique structure that includes a cyclohexene ring substituted with a 4-methylphenyl group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine typically involves the reaction of 2-(4-methylphenyl)cyclohex-2-en-1-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the hydroxylamine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biomolecules, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)cyclohex-2-en-1-one: A precursor in the synthesis of N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups that exhibit comparable chemical reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
90735-85-6 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H15NO/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15/h4,6-9,15H,2-3,5H2,1H3 |
InChI Key |
DKUPZROWICWFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCCCC2=NO |
Origin of Product |
United States |
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